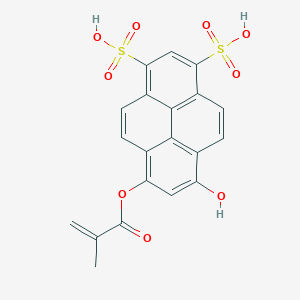![molecular formula C15H27NO2 B14228680 3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one CAS No. 827017-74-3](/img/structure/B14228680.png)
3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one is a synthetic organic compound that belongs to the class of oxolanes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one typically involves the reaction of diethyl oxalate with piperidine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxolane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized temperature and pressure conditions. The use of catalysts and solvents can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxolane ring, potentially opening it to form linear alcohols.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Linear alcohols from the oxolane ring.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with binding sites, while the oxolane ring may influence the compound’s overall conformation and binding affinity. These interactions can modulate biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
3,3-Diethyl-5-[2-(morpholin-1-yl)ethyl]oxolan-2-one: Similar structure but with a morpholine ring instead of a piperidine ring.
3,3-Diethyl-5-[2-(pyrrolidin-1-yl)ethyl]oxolan-2-one: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one is unique due to the presence of both the piperidine and oxolane rings, which confer distinct chemical and biological properties. The combination of these rings can result in unique binding interactions and reactivity profiles, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
827017-74-3 |
|---|---|
Formule moléculaire |
C15H27NO2 |
Poids moléculaire |
253.38 g/mol |
Nom IUPAC |
3,3-diethyl-5-(2-piperidin-1-ylethyl)oxolan-2-one |
InChI |
InChI=1S/C15H27NO2/c1-3-15(4-2)12-13(18-14(15)17)8-11-16-9-6-5-7-10-16/h13H,3-12H2,1-2H3 |
Clé InChI |
TXUYKDURFFVYDC-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(OC1=O)CCN2CCCCC2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


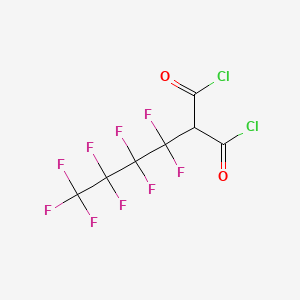

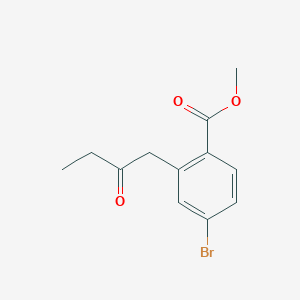
![Acetamide, N-[(4-formylphenyl)sulfonyl]-](/img/structure/B14228615.png)
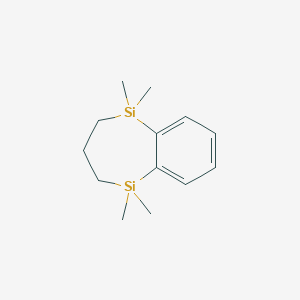
![N,N'-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B14228637.png)
![2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro-](/img/structure/B14228638.png)
![N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14228643.png)


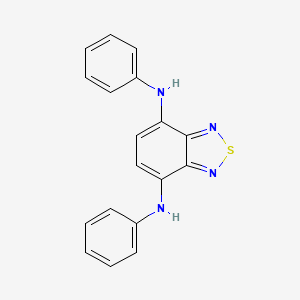

![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)
